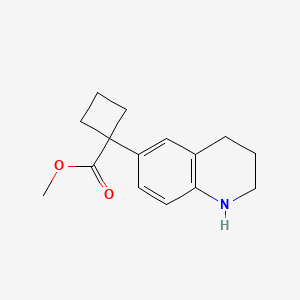
3-(Difluoromethyl)-5-fluoro-2-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Difluoromethyl)-5-fluoro-2-methoxypyridine is a fluorinated heterocyclic compound that has garnered significant interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in medicinal chemistry, agrochemicals, and material sciences.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylating reagents such as ClCF2H in the presence of a base to achieve the desired substitution . Another approach utilizes difluorocarbene reagents for the insertion of the CF2H group .
Industrial Production Methods
Industrial production of this compound often employs scalable and efficient methods, such as metal-catalyzed difluoromethylation reactions. These methods ensure high yields and purity, making the compound suitable for large-scale applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Difluoromethyl)-5-fluoro-2-methoxypyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Applications De Recherche Scientifique
3-(Difluoromethyl)-5-fluoro-2-methoxypyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(Difluoromethyl)-5-fluoro-2-methoxypyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The compound may act by inhibiting specific enzymes or modulating receptor activity, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Trifluoromethyl)-5-fluoro-2-methoxypyridine
- 3-(Difluoromethyl)-5-chloro-2-methoxypyridine
- 3-(Difluoromethyl)-5-fluoro-2-ethoxypyridine
Uniqueness
3-(Difluoromethyl)-5-fluoro-2-methoxypyridine stands out due to its specific combination of difluoromethyl and fluoro groups, which impart unique chemical properties. This makes it particularly valuable in applications where enhanced stability, reactivity, and biological activity are desired .
Propriétés
Formule moléculaire |
C7H6F3NO |
|---|---|
Poids moléculaire |
177.12 g/mol |
Nom IUPAC |
3-(difluoromethyl)-5-fluoro-2-methoxypyridine |
InChI |
InChI=1S/C7H6F3NO/c1-12-7-5(6(9)10)2-4(8)3-11-7/h2-3,6H,1H3 |
Clé InChI |
PCSHRMCQELZJRY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=N1)F)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


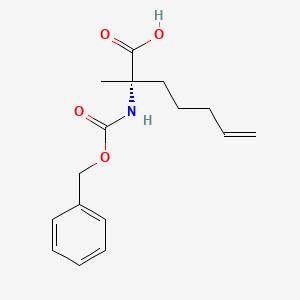
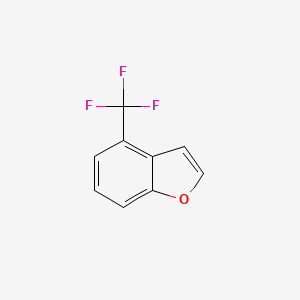
![4H-Benzo[b]imidazo[1,2-d][1,4]oxazine-6-carbaldehyde](/img/structure/B12989099.png)
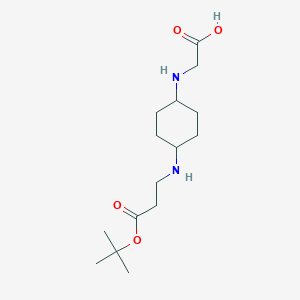
![5-Formyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B12989119.png)
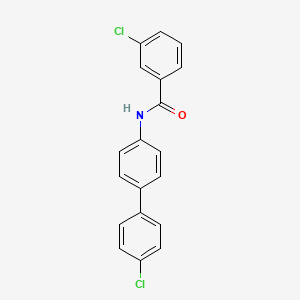
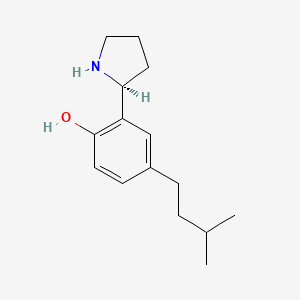
![tert-Butyl (3S,6S)-1,1-difluoro-6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B12989148.png)
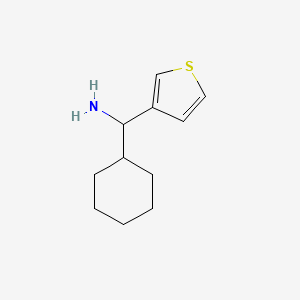
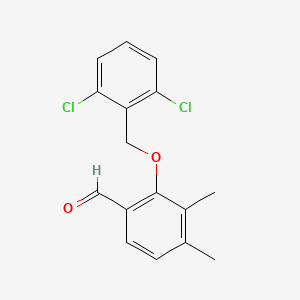
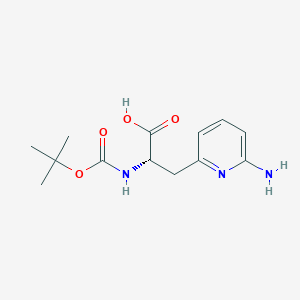
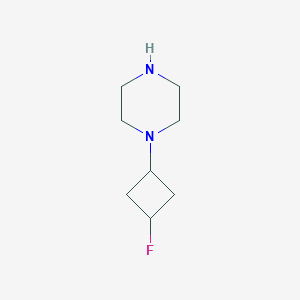
![4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid](/img/structure/B12989169.png)
